4-Vinylphenol

Description

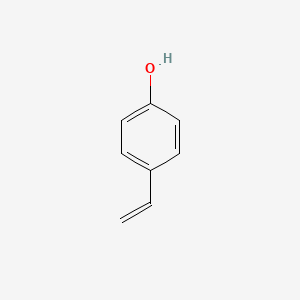

4-hydroxystyrene is a member of the class of phenols that is styrene carrying a hydroxy substituent at position 4. It has a role as a human urinary metabolite and a human xenobiotic metabolite. It derives from a hydride of a styrene.

Structure

3D Structure

Properties

IUPAC Name |

4-ethenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O/c1-2-7-3-5-8(9)6-4-7/h2-6,9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGYGGDSWSUORM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24979-70-2 | |

| Record name | Poly(4-vinylphenol) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24979-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7073301 | |

| Record name | 4-Ethenyl-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, White solid, vanilla extract odour | |

| Record name | 4-Hydroxystyrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-Vinylphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/703/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in water; slightly soluble in fat, moderately soluble (in ethanol) | |

| Record name | p-Vinylphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/703/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2628-17-3, 24979-70-2 | |

| Record name | 4-Vinylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2628-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Vinylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002628173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maruzen M | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethenyl-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-vinylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-VINYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OA7V1SM8YL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Hydroxystyrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

73.5 °C | |

| Record name | 4-Hydroxystyrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Vinylphenol: Properties, Protocols, and Biological Pathways

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties and characteristics of 4-vinylphenol (4-VP), a versatile aromatic compound with significant applications in polymer chemistry, flavor science, and increasingly, in biomedical research. This document details its fundamental properties, experimental protocols for its synthesis and analysis, and its interactions with key biological signaling pathways.

Core Properties and Characteristics

This compound, systematically named 4-ethenylphenol, is an organic compound that presents as a white to pale yellow solid.[1] It is recognized for its characteristic phenolic and medicinal odor.[2] Its bifunctional nature, possessing both a reactive vinyl group and a phenolic hydroxyl group, makes it a valuable monomer for polymerization and a precursor in various chemical syntheses.

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for experimental planning and safety considerations.

| Property | Value | Reference(s) |

| IUPAC Name | 4-Ethenylphenol | [3] |

| Synonyms | p-Vinylphenol, 4-Hydroxystyrene, p-Hydroxystyrene | [3] |

| CAS Number | 2628-17-3 | [3] |

| Molecular Formula | C₈H₈O | [3] |

| Molecular Weight | 120.15 g/mol | [3] |

| Appearance | White to pale yellow solid | [1] |

| Melting Point | 73 °C | [2] |

| Boiling Point | 228.85 °C (estimate) | [2] |

| Density | 1.04 g/cm³ | [2] |

| Solubility | Slightly miscible in water; Soluble in ethanol, acetone, DMSO | [2] |

| pKa | 9.95 ± 0.26 (Predicted) | [2] |

| LogP | 2.3 at 25°C | [2] |

| Stability | Light sensitive; susceptible to polymerization | [2] |

The structural elucidation of this compound is supported by various spectroscopic techniques. Key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are presented below.

Table 1.2.1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 9.3 (approx.) | Singlet | 1H | -OH |

| 7.2 - 7.4 | Multiplet | 2H | Aromatic CH (H-2, H-6) |

| 6.7 - 6.9 | Multiplet | 2H | Aromatic CH (H-3, H-5) |

| 6.6 - 6.7 | Multiplet | 1H | Vinylic CH |

| 5.5 - 5.6 | Multiplet | 1H | Vinylic CH₂ (trans) |

| 5.0 - 5.1 | Multiplet | 1H | Vinylic CH₂ (cis) |

Note: Chemical shifts can vary depending on the solvent used.

Table 1.2.2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| 155 - 156 | C-OH (C-4) |

| 136 - 137 | Vinylic CH |

| 130 - 131 | Aromatic C (C-1) |

| 127 - 128 | Aromatic CH (C-2, C-6) |

| 115 - 116 | Aromatic CH (C-3, C-5) |

| 110 - 111 | Vinylic CH₂ |

Note: Chemical shifts can vary depending on the solvent used.[4]

Table 1.2.3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretch (phenolic) |

| 3100 - 3000 | Medium | =C-H stretch (aromatic/vinylic) |

| 1630 - 1600 | Medium | C=C stretch (aromatic/vinylic) |

| 1510 - 1475 | Strong | C=C stretch (aromatic ring) |

| 995 and 922 | Strong | =C-H bend (vinylic out-of-plane) |

Note: Peak positions and intensities can be influenced by the sampling method.[5]

Table 1.2.4: Mass Spectrometry Data for this compound

| m/z Ratio | Relative Intensity (%) | Proposed Fragment Ion |

| 120 | 100 | [M]⁺ (Molecular ion) |

| 119 | ~95 | [M-H]⁺ |

| 91 | ~40 | [C₇H₇]⁺ (Tropylium ion) |

| 65 | ~20 | [C₅H₅]⁺ |

Note: Fragmentation patterns can vary with ionization energy and instrumentation.[3]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for reproducible research.

Two common methods for the synthesis of this compound are the dehydrogenation of 4-ethylphenol and the decarboxylation of p-hydroxycinnamic acid.

Protocol 2.1.1: Synthesis via Dehydrogenation of 4-Ethylphenol

This industrial method involves the gas-phase dehydrogenation of 4-ethylphenol over a metal oxide catalyst.

-

Catalyst Bed Preparation: Pack a quartz tube reactor with an iron oxide-based catalyst.

-

Reactant Preparation: Prepare a feed stream consisting of 4-ethylphenol, steam, and an aromatic hydrocarbon diluent.

-

Reaction Conditions: Heat the reactor to a temperature of 550-600 °C. Pass the reactant stream through the catalyst bed at a pressure of 0.1 MPa.[6]

-

Product Collection: Condense the reactor effluent.

-

Extraction: Extract the condensed liquid with an aqueous alkali solution at 30 °C to separate the more acidic this compound from the unreacted 4-ethylphenol.[6]

-

Purification: The resulting alkaline solution containing the 4-vinylphenolate is then neutralized to precipitate this compound, which can be further purified by recrystallization or sublimation.

Protocol 2.1.2: Synthesis via Decarboxylation of p-Hydroxycinnamic Acid

This laboratory-scale synthesis offers a convenient route from a readily available starting material.

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-hydroxycinnamic acid (e.g., 9.85 g, 60 mmol).

-

Solvent and Inhibitor: Add N,N-dimethylformamide (DMF, 20 mL) as the solvent and a polymerization inhibitor such as p-methoxyphenol (e.g., 0.12 g, 1 mmol).[6]

-

Heating: Immerse the flask in an oil bath preheated to 150 °C and stir the mixture.[6]

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically around 4 hours).[6]

-

Work-up: After completion, cool the reaction mixture and dilute it with toluene (50 g). Wash the organic layer with water (2 x 25 g).

-

Isolation: Separate the organic layer and remove the solvent under reduced pressure to yield crude this compound as a solid.[6]

Crude this compound can be purified by recrystallization to obtain a product of high purity.

-

Solvent Selection: Choose a suitable solvent system. A common choice is a mixture of a solvent in which this compound is soluble (e.g., dichloromethane) and a non-solvent in which it is insoluble (e.g., hexane).

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent (e.g., dichloromethane).

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

-

Crystallization: Slowly add the non-solvent (e.g., hexane) to the hot solution until turbidity persists. Then, add a few drops of the hot solvent to redissolve the precipitate and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[7][8]

-

Washing: Wash the collected crystals with a small amount of the cold non-solvent (hexane) to remove any adhering impurities.[7]

-

Drying: Dry the purified crystals under vacuum.

GC-MS is a powerful technique for the identification and quantification of this compound in various matrices, such as biological samples or wine.

-

Sample Preparation (e.g., from a liquid matrix):

-

To 10 mL of the sample in a 20 mL vial, add an internal standard (e.g., 4-tert-butylphenol-d13 solution).

-

Add approximately 2 g of NaCl to facilitate the extraction into the headspace.

-

-

Extraction: Employ headspace solid-phase microextraction (SPME) for the extraction of volatile phenols.

-

GC-MS Conditions:

-

GC Column: Use a suitable capillary column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).

-

Injector: Operate in splitless mode at a temperature of approximately 250 °C.

-

Oven Program: A typical temperature program starts at around 40-60 °C, holds for a few minutes, then ramps up to 220-250 °C.

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

MS Detector: Operate in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) mode can be used, monitoring the characteristic ions of this compound (m/z 120, 119, 91).

-

Biological Signaling Pathways

Recent research has highlighted the potential of this compound as a bioactive molecule, particularly in the context of cancer research. It has been shown to exert anti-cancer effects by modulating several key signaling pathways.

This compound has been demonstrated to inhibit metastasis and cancer stemness in breast cancer stem-like cells. Its anti-cancer activities are thought to be mediated through the inhibition of the β-catenin, Epidermal Growth Factor Receptor (EGFR), and PI3K/Akt signaling pathways.

The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation. Its dysregulation is a hallmark of many cancers. In the absence of a Wnt signal, β-catenin is phosphorylated by a destruction complex (containing APC, Axin, GSK3β, and CK1), leading to its ubiquitination and proteasomal degradation. Wnt signaling inhibits this complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription. This compound is proposed to interfere with this pathway, leading to a reduction in β-catenin-mediated transcription.

The Epidermal Growth Factor Receptor (EGFR) pathway is a critical regulator of cell growth and proliferation. Ligand binding to EGFR leads to receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades, including the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt pathways. Aberrant EGFR signaling is a common driver of tumorigenesis. This compound has been shown to inhibit EGFR signaling, thereby suppressing cancer cell proliferation.

The PI3K/Akt pathway is a central signaling node that regulates cell survival, growth, and metabolism. It is activated by various growth factor receptors, including EGFR. Activated PI3K phosphorylates PIP2 to generate PIP3, which recruits and activates Akt. Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival and inhibit apoptosis. This compound's interference with this pathway contributes to its pro-apoptotic effects in cancer cells.

Conclusion

This compound is a compound of significant interest due to its versatile chemical reactivity and emerging biological activities. This guide has provided a detailed overview of its fundamental properties, offering a valuable resource for researchers in chemistry and the life sciences. The outlined experimental protocols for synthesis, purification, and analysis serve as a practical foundation for further investigation. Furthermore, the elucidation of its inhibitory effects on key cancer-related signaling pathways, such as Wnt/β-catenin, EGFR, and PI3K/Akt, opens promising avenues for its exploration in drug development and cancer therapy. A thorough understanding of these core characteristics is essential for harnessing the full potential of this compound in both material and biomedical applications.

References

- 1. spectrabase.com [spectrabase.com]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound | C8H8O | CID 62453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Recrystallization [sites.pitt.edu]

- 8. chem.ualberta.ca [chem.ualberta.ca]

A Technical Guide to the Spectral Analysis of 4-Vinylphenol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 4-vinylphenol (p-hydroxystyrene), a valuable monomer in the synthesis of various polymers and a significant compound in the food and beverage industry. This document details the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectral properties of this compound, including experimental protocols and data interpretation, to support its application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for the vinyl and aromatic protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Vinyl H (trans to ring) | ~6.65 | dd | J = 17.6, 10.9 |

| Vinyl H (cis to ring) | ~5.60 | dd | J = 10.9, 0.8 |

| Vinyl H (geminal to ring) | ~5.15 | dd | J = 17.6, 0.8 |

| Aromatic H (ortho to -OH) | ~6.75 | d | J = 8.5 |

| Aromatic H (meta to -OH) | ~7.25 | d | J = 8.5 |

| Hydroxyl H | Variable | br s | - |

Note: The chemical shift of the hydroxyl proton is variable and depends on the solvent, concentration, and temperature.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=CH₂ | ~136.5 |

| C=CH₂ | ~113.0 |

| Aromatic C (quaternary, attached to -OH) | ~155.0 |

| Aromatic C (quaternary, attached to vinyl) | ~130.5 |

| Aromatic CH (ortho to -OH) | ~115.5 |

| Aromatic CH (meta to -OH) | ~127.5 |

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in an NMR tube. The choice of solvent can affect the chemical shifts, particularly that of the hydroxyl proton.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequency for either ¹H or ¹³C nuclei.

-

Data Acquisition: Acquire the free induction decay (FID) signal. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines for each carbon.

-

Data Processing: Perform a Fourier transform on the FID to obtain the NMR spectrum. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to the solvent peak or an internal standard (e.g., TMS).

Below is a diagram illustrating the general workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl, vinyl, and aromatic groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3360 (broad) | O-H stretch | Phenolic -OH |

| ~3080 | =C-H stretch | Vinyl |

| ~3030 | =C-H stretch | Aromatic |

| ~1630 | C=C stretch | Vinyl |

| ~1610, 1510, 1445 | C=C stretch | Aromatic ring |

| ~990, 910 | =C-H bend (out-of-plane) | Vinyl |

| ~830 | C-H bend (out-of-plane) | 1,4-disubstituted aromatic |

| ~1240 | C-O stretch | Phenol |

Note: The broadness of the O-H stretching band is indicative of hydrogen bonding.

Experimental Protocol for IR Spectroscopy

For a solid sample like this compound, the KBr pellet method is commonly employed.

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet is typically run first and subtracted from the sample spectrum.

The workflow for preparing a KBr pellet for IR analysis is depicted below.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems.

UV-Vis Spectral Data

This compound, with its conjugated system of the vinyl group and the aromatic ring, exhibits a characteristic absorption maximum (λmax) in the UV region.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | log ε |

| Ethanol | ~262 | ~57,500 | 3.76 |

The high molar absorptivity is indicative of an allowed π → π* transition within the conjugated system.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound of known concentration in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). Prepare a series of dilutions from the stock solution to find an optimal concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).

-

Instrument Setup: Use a quartz cuvette with a defined path length (typically 1 cm). Fill the reference cuvette with the pure solvent and the sample cuvette with the this compound solution.

-

Data Acquisition: Place the cuvettes in the spectrophotometer. Record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm). The instrument automatically subtracts the absorbance of the solvent.

The logical relationship for a quantitative UV-Vis analysis is outlined in the following diagram.

4-Vinylphenol: A Technical Guide to Solubility in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 4-vinylphenol in a range of common laboratory solvents. The information contained herein is intended to support research, development, and formulation activities by providing essential data on the physicochemical properties of this versatile compound.

Core Topic: Solubility of this compound

This compound, also known as p-hydroxystyrene, is a phenolic compound of significant interest in various fields, including polymer chemistry, flavor and fragrance science, and as a building block in the synthesis of bioactive molecules. Its solubility is a critical parameter influencing its application, reactivity, and bioavailability. This guide summarizes the available quantitative and qualitative solubility data, provides a detailed experimental protocol for solubility determination, and illustrates a relevant biosynthetic pathway.

Data Presentation: Quantitative Solubility of this compound

The following table summarizes the available quantitative solubility data for this compound in common laboratory solvents. It is important to note that some of these values are calculated or estimated and should be considered as a guide. Experimental verification is recommended for precise applications.

| Solvent | Chemical Class | Solubility | Temperature (°C) | Data Type |

| Water | Protic, Polar | 8.4 g/L[1] | Not Specified | Calculated |

| Water | Protic, Polar | 3.302 g/L[2] | 25 | Estimated |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | 145 mg/mL[3] | Not Specified | Experimental |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | 100 mg/mL[4] | Not Specified | Experimental |

Qualitative Solubility Observations:

Experimental Protocols: Determination of this compound Solubility

The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method .[11][12][13][14] The following is a generalized protocol that can be adapted for determining the solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, ethyl acetate)

-

Analytical balance

-

Volumetric flasks

-

Screw-cap vials or flasks

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Standard laboratory glassware

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required may vary depending on the solvent and should be determined empirically.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic particles.

-

Dilute the filtered solution with the solvent as necessary to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately determine the concentration of the sample.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent at the specified temperature, taking into account any dilution factors. The result is typically expressed in g/L, mg/mL, or mol/L.

-

Mandatory Visualization

The following diagrams illustrate a key biosynthetic pathway for this compound and a generalized workflow for its solubility determination.

Caption: Biosynthesis of this compound from p-coumaric acid.

Caption: Generalized workflow for the shake-flask solubility method.

References

- 1. Showing Compound this compound (FDB010540) - FooDB [foodb.ca]

- 2. 4-vinyl phenol, 2628-17-3 [thegoodscentscompany.com]

- 3. This compound | Apoptosis | Endogenous Metabolite | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | C8H8O | CID 62453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 2628-17-3 [chemicalbook.com]

- 7. This compound | 2628-17-3 [amp.chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 10. This compound CAS#: 2628-17-3 [m.chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. dissolutiontech.com [dissolutiontech.com]

An In-depth Technical Guide to the Mechanism of Action of 4-Vinylphenol in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Vinylphenol (4-VP), a phenolic compound derived from microbial and thermal degradation of hydroxycinnamic acids, has emerged as a molecule of significant interest in biological research.[1][2][3] Found in sources ranging from wine and beer to medicinal herbs, it exhibits a dualistic bioactivity profile, encompassing therapeutic potential in oncology and inflammation, alongside noted toxicological effects at higher concentrations.[1][4] This document provides a comprehensive technical overview of the molecular mechanisms underpinning this compound's action in biological systems. It details the compound's impact on key cellular signaling pathways, presents quantitative data from seminal studies, outlines relevant experimental protocols, and visualizes the core mechanisms through detailed diagrams. This guide is intended to serve as a foundational resource for professionals engaged in pharmacology, toxicology, and drug development.

Core Biological Activities and Mechanisms of Action

This compound and its closely related derivatives, such as 2-methoxy-4-vinylphenol (2M4VP), exert their biological effects primarily through the modulation of three critical cellular processes: apoptosis, inflammation, and oxidative stress. The specific outcome is highly dependent on the cellular context and concentration.

Anti-Cancer and Pro-Apoptotic Effects

In the context of oncology, particularly in breast cancer models, this compound has been demonstrated to inhibit cancer cell proliferation and target cancer stem-like cells (CSCs).[1] The primary mechanism is the induction of apoptosis, or programmed cell death.

Mechanism: this compound treatment leads to a significant upregulation in the expression of Caspase-3 , a key executioner caspase in the apoptotic cascade.[1][2] Activation of Caspase-3 triggers a cascade of events leading to the cleavage of cellular proteins and ultimately, cell death. Furthermore, 4-VP has been shown to reduce the expression of ALDH1A1, a marker associated with cancer stem cells, and vimentin, a protein involved in epithelial-mesenchymal transition and metastasis.[1]

References

An In-depth Technical Guide to the Natural Sources and Biosynthesis of 4-Vinylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Vinylphenol (4-VP), a volatile phenolic compound, is of significant interest across various scientific disciplines due to its impact on the sensory characteristics of fermented beverages, its potential as a platform chemical for bioplastics, and its reported biological activities. This technical guide provides a comprehensive overview of the natural occurrence and biosynthesis of this compound. It delves into the primary biosynthetic pathway involving the enzymatic decarboxylation of p-coumaric acid by phenolic acid decarboxylase (PAD). Detailed experimental protocols for the quantification of this compound and the characterization of the enzymes involved in its synthesis are provided, along with quantitative data on its presence in natural sources and production yields in engineered microorganisms.

Natural Sources of this compound

This compound is found in a variety of natural sources, often as a result of microbial activity during fermentation. It is a well-known flavor compound in many fermented beverages and has also been identified in some plant species.

Fermented Beverages

This compound is a characteristic volatile phenol in many alcoholic beverages, where its concentration can significantly influence the aroma and flavor profile.

-

Wine: It is commonly found in wine, particularly in those that have undergone fermentation or spoilage by the yeast Brettanomyces. In white wines, vinylphenols are the dominant phenolic compounds, with concentrations of this compound ranging from 70 to 1150 µg/L.[1] In red wines, the corresponding ethyl phenols are typically more abundant.[1] The presence of this compound at concentrations above its sensory threshold can impart aromas described as "barnyard," "medicinal," or "band-aid".[1]

-

Beer: this compound is a key aroma compound in top-fermented beers, such as German Weizen and Belgian white beers.[2][3] While considered an off-flavor in bottom-fermented beers, it contributes to the characteristic clove-like and phenolic notes in certain beer styles.[3][4] Its sensory threshold in beer is reported to be around 0.2 mg/L.[2][3]

-

Other Fermented Products: this compound has also been reported in other fermented products like cider and sake.[5][6]

Plants

While microbial biosynthesis is the most well-documented source, this compound has also been identified in some plants. For instance, it is found in the medicinal herb Hedyotis diffusa Willd and in wild rice.[7] It has also been reported in Daphne odora.[8]

Table 1: Quantitative Data on the Occurrence of this compound in Natural Sources

| Natural Source | Concentration Range | Reference(s) |

| White Wine | 70 - 1150 µg/L | [1] |

| Red Wine | Generally lower than white wine | [1] |

| Top-fermented Wheat Beer | ~1.01 mg/L | [2][3] |

| Wheat Beer (fermented with S. cerevisiae W68) | 937 µg/L | [9] |

| Wheat Beer (fermented with S. cerevisiae without Pof(+) activity) | 46.7 µg/L | [9] |

Biosynthesis of this compound

The primary biosynthetic route for this compound in microorganisms is the enzymatic decarboxylation of p-coumaric acid. This reaction is catalyzed by the enzyme phenolic acid decarboxylase (PAD), also known as p-coumaric acid decarboxylase.

Biosynthetic Pathway from p-Coumaric Acid

The conversion of p-coumaric acid to this compound is a single-step enzymatic reaction.

This pathway is prominent in various microorganisms:

-

Brettanomyces Yeast: The spoilage yeast Brettanomyces (also known as Dekkera) is a well-known producer of this compound in wine.[1] It possesses a PAD enzyme that converts p-coumaric acid, naturally present in grape must, into this compound.[1] Brettanomyces can further reduce this compound to 4-ethylphenol using the enzyme vinylphenol reductase.[1][10]

-

Bacteria: Several bacterial species, including Lactobacillus, Pediococcus, Bacillus, and Enterobacter, are capable of producing this compound from p-coumaric acid.[11][12][13] Phenolic acid decarboxylases from these bacteria have been isolated and characterized.[11][12]

-

Other Fungi: Besides Brettanomyces, other fungi like Candida guilliermondii have been shown to possess phenolic acid decarboxylase activity, converting p-coumaric acid to this compound.[14]

Biosynthesis in Genetically Engineered Organisms

The gene encoding for phenolic acid decarboxylase has been cloned from various microorganisms and expressed in host organisms like Escherichia coli, Corynebacterium glutamicum, and Saccharomyces cerevisiae for the biotechnological production of this compound.[15][16][17] This approach allows for the conversion of p-coumaric acid derived from renewable feedstocks like lignocellulosic biomass into this compound.[15][16]

Table 2: Production of this compound in Genetically Engineered Microorganisms

| Microorganism | Substrate | Titer | Yield | Reference(s) |

| Corynebacterium glutamicum | Pure p-coumaric acid | up to 187 g/L | 90% | [16] |

| Corynebacterium glutamicum | p-coumaric acid from lignin | 17 g/L | 73% | [16] |

| Pseudomonas taiwanensis | Glycerol | - | 32.0% (Cmol/Cmol) | [18] |

| Streptomyces lividans | Cellulose | - | - | [15][19] |

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound and for the study of its biosynthesis.

Analytical Methods for this compound Quantification

HPLC is a widely used technique for the quantification of this compound in various matrices.

-

Sample Preparation (Wine): Wine samples can often be directly injected into the HPLC system after filtration through a 0.45 µm membrane filter.[7]

-

Sample Preparation (Beer): Beer samples should be degassed prior to analysis. This can be achieved by sonication or vigorous shaking. The sample is then typically filtered through a 0.45 µm filter before injection.[2][3]

-

HPLC System and Conditions:

GC-MS offers high sensitivity and specificity for the analysis of volatile compounds like this compound.

-

Sample Preparation:

-

Liquid-Liquid Extraction: The sample (e.g., beer) is mixed with a solvent like dichloromethane or freon 11 to extract the volatile compounds. An internal standard is typically added before extraction.[2][21]

-

Solid-Phase Extraction (SPE): The sample is passed through an SPE cartridge (e.g., ENV+) to retain the analytes, which are then eluted with an organic solvent.[3]

-

Derivatization: To improve chromatographic properties and detector response, this compound can be derivatized, for example, with heptafluorobutyric anhydride (HFBA).[2]

-

-

GC-MS System and Conditions:

-

Column: A capillary column with a polar stationary phase (e.g., HP-INNOWAX) is suitable.[5][21]

-

Temperature Program: A temperature gradient is used to separate the compounds, for example, holding at 55°C and then ramping up to 220°C.[5][21]

-

Ionization: Electron ionization (EI) at 70 eV is common.[5][21]

-

Detection: Mass analysis is performed in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.[5][21]

-

Biotechnological Production and Enzyme Characterization

-

Gene Identification and Cloning: The gene encoding PAD can be identified from the genome of a known this compound producing organism (e.g., Bacillus subtilis) and amplified by PCR.[14] The amplified gene is then cloned into an appropriate expression vector.

-

Host Strain and Expression: E. coli is a common host for the expression of PAD.[11][14] The expression is typically induced by adding an inducer like isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture medium.[11]

-

Cell Lysis: The E. coli cells expressing the PAD are harvested and lysed, for example, by sonication.[12]

-

Chromatography: The crude cell lysate is clarified by centrifugation, and the supernatant containing the soluble PAD is purified using affinity chromatography, such as a nickel-sepharose column for His-tagged proteins.[11][12]

-

Reaction Mixture: The activity of the purified PAD is assayed in a reaction mixture containing a buffer (e.g., 50 mM citrate buffer, pH 5.0), the substrate (p-coumaric acid), and the enzyme solution.[22]

-

Incubation: The reaction is incubated at the optimal temperature for the enzyme (e.g., 50°C) for a defined period.[22]

-

Reaction Termination and Analysis: The reaction is stopped, for example, by adding methanol. The amount of this compound produced is then quantified by HPLC.[1]

-

Calculation of Enzyme Activity: One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.

Conclusion

This compound is a naturally occurring compound with significant implications for the food and beverage industry and the burgeoning bio-based economy. Its biosynthesis via the decarboxylation of p-coumaric acid is a well-established pathway in a range of microorganisms. The ability to harness this biosynthetic route in engineered organisms opens up possibilities for the sustainable production of this compound from renewable resources. The detailed experimental protocols provided in this guide offer a robust framework for researchers and scientists to accurately quantify this compound and to further explore and optimize its biosynthesis for various applications.

References

- 1. researchgate.net [researchgate.net]

- 2. agraria.com.br [agraria.com.br]

- 3. openpub.fmach.it [openpub.fmach.it]

- 4. researchgate.net [researchgate.net]

- 5. enzyme site-directed mutagenesis: Topics by Science.gov [science.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. weinobst.at [weinobst.at]

- 8. Structural Basis of Enzymatic Activity for the Ferulic Acid Decarboxylase (FADase) from Enterobacter sp. Px6-4 | PLOS One [journals.plos.org]

- 9. scite.ai [scite.ai]

- 10. Brettanomyces lab results in 7 days is critical - Microbiodetection [brettalert.com]

- 11. A Phenolic Acid Decarboxylase-Based All-Enzyme Hydrogel for Flow Reactor Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Improving the catalytic characteristics of phenolic acid decarboxylase from Bacillus amyloliquefaciens by the engineering of N-terminus and C-terminus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]

- 14. Screening of 4-vinylguaiacol-producing bacteria and cloning and expression of phenolic acid decarboxylase gene [manu61.magtech.com.cn]

- 15. This compound biosynthesis from cellulose as the sole carbon source using phenolic acid decarboxylase- and tyrosine ammonia lyase-expressing Streptomyces lividans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. labpartnering.org [labpartnering.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. scielo.br [scielo.br]

- 21. Analysis of Volatile Phenolic Compounds Responsible for 4-vinylguaiacol-like Odor Characteristics of Sake [jstage.jst.go.jp]

- 22. mdpi.com [mdpi.com]

4-Vinylphenol thermal stability and degradation profile

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 4-Vinylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (4-VP), also known as p-hydroxystyrene, is a versatile organic compound with significant applications in the synthesis of polymers, notably poly(this compound) (PVP), which is utilized in photoresists and electronics.[1] Its presence as a flavor and aroma compound, and its formation during the thermal processing of biomass, necessitates a thorough understanding of its thermal stability and degradation profile.[2][3] This technical guide provides a comprehensive overview of the thermal behavior of this compound, detailing its stability under thermal stress, its degradation pathways, and the experimental methodologies used for its characterization. While direct thermogravimetric and calorimetric data for the pure monomer is not extensively available in the public literature, its thermal behavior can be inferred from its high-temperature synthesis, its known propensity to polymerize, and the thermal characteristics of its polymer and related phenolic compounds.

Thermal Stability Profile

The thermal stability of this compound is a critical parameter for its handling, storage, and application, particularly in processes involving elevated temperatures. The molecule's stability is influenced by its chemical structure, comprising a phenol group and a vinyl group, both of which are susceptible to thermal transformations.

General Stability and Reactivity

This compound is a white, volatile solid with a melting point of 73.5°C.[4] It is known to be stable at ambient temperatures but can become unstable at elevated temperatures and pressures.[5] The presence of the vinyl group makes it highly susceptible to polymerization, a reaction that can be initiated by heat. Radical polymerization of this compound is typically carried out at temperatures ranging from 60 to 120°C.[6] This indicates that while the molecule is stable against immediate decomposition at these temperatures, it is reactive towards polymerization.

The synthesis of this compound through the dehydrogenation of 4-ethylphenol occurs at high temperatures, around 500-600°C, over a catalyst, suggesting that the core phenolic structure can withstand significant thermal energy for short periods.[3][4] Similarly, its production from the pyrolysis of herbaceous biomass is optimized at temperatures around 300°C.[2][3]

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) Insights

For the this compound monomer, a DSC analysis would be expected to show an endothermic peak corresponding to its melting point at 73.5°C, followed by a broad exothermic event at higher temperatures (likely in the range of 100-200°C) corresponding to thermally initiated polymerization. At significantly higher temperatures, the resulting polymer would then begin to degrade, consistent with the observed decomposition of pre-synthesized PVP.

Data Presentation

The following tables summarize the available quantitative data on this compound and its polymer.

| Property | Value | Reference |

| Melting Point | 73.5 °C | [4] |

| Boiling Point | 206-208 °C (estimated) | - |

| Flash Point | 60 °C | [7] |

Table 1: Physical Properties of this compound Monomer

| Polymer | Analysis | Parameter | Value | Reference |

| Poly(this compound) | TGA | Onset of Decomposition | ~360 °C | [4] |

| Poly(this compound) | DSC | Glass Transition Temp (Tg) | 130-185 °C | [8] |

Table 2: Thermal Properties of Poly(this compound)

Degradation Profile

The thermal degradation of this compound is a complex process that is expected to proceed through several pathways, primarily initiated by the reactivity of the vinyl group and, at higher temperatures, the decomposition of the phenolic ring and its substituents.

Primary Degradation Pathway: Polymerization

Upon heating, the most likely initial transformation of this compound is polymerization. The vinyl group is susceptible to free-radical polymerization, which can be initiated by heat. This process would lead to the formation of poly(this compound).

Secondary Degradation: Decomposition of the Polymer

Once polymerized, the resulting poly(this compound) will degrade at higher temperatures. The degradation of phenolic polymers and polystyrene derivatives typically involves a combination of chain scission, side-group elimination, and the formation of a complex mixture of smaller aromatic and aliphatic compounds.

Potential Degradation Products

Based on pyrolysis studies of related phenolic resins and polymers, the high-temperature degradation of poly(this compound) is expected to yield a variety of products, including:

-

Phenol and substituted phenols: Phenol, cresols, and ethylphenols from the cleavage of the polymer backbone.

-

Aromatic hydrocarbons: Styrene (from depolymerization), toluene, and other alkylbenzenes.

-

Gases: Carbon monoxide, carbon dioxide, and methane at very high temperatures.

The specific composition of the degradation products will depend on the temperature, heating rate, and the atmosphere (inert or oxidative).

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the thermal stability and degradation profile of compounds like this compound.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition temperatures of this compound.

-

Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+).

-

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of pure this compound into an aluminum or platinum TGA pan.

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative degradation. For studying oxidative stability, a similar flow rate of dry air can be used.

-

Temperature Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

Data Analysis: Record the sample weight as a function of temperature. The onset of decomposition is determined from the initial significant weight loss. The peak decomposition temperature is identified from the derivative of the TGA curve (DTG).

-

Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point, heat of fusion, and to observe any exothermic or endothermic transitions, such as polymerization or decomposition.

-

Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q2000, PerkinElmer DSC 8000).

-

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan to prevent volatilization.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25°C.

-

Ramp to 250°C at a heating rate of 10°C/min.

-

Cool to 25°C at 10°C/min.

-

Ramp again to 250°C at 10°C/min (the second heat is often used to observe the glass transition of any polymer formed).

-

-

Data Analysis: Record the heat flow as a function of temperature. Identify endothermic peaks (melting) and exothermic peaks (polymerization, decomposition).

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective: To identify the thermal degradation products of this compound.

-

Instrumentation: A pyrolysis unit (e.g., CDS Pyroprobe, Frontier Lab pyrolyzer) coupled to a gas chromatograph-mass spectrometer (GC-MS).

-

Methodology:

-

Sample Preparation: Place a small amount (0.1-0.5 mg) of this compound into a pyrolysis tube or cup.

-

Pyrolysis Conditions: Heat the sample to a set temperature (e.g., 300°C, 400°C, 500°C, and 600°C to study the effect of temperature) for a short duration (e.g., 10-20 seconds) in an inert atmosphere (helium).

-

GC Separation:

-

Column: Use a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Hold at 40°C for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 550.

-

-

Data Analysis: Identify the separated compounds by comparing their mass spectra with a library (e.g., NIST).

-

Conclusion

The thermal stability of this compound is a balance between its inherent stability as a phenolic compound and the high reactivity of its vinyl group. While stable at room temperature, it readily undergoes thermally induced polymerization at moderately elevated temperatures. At much higher temperatures, the resulting polymer decomposes into a complex mixture of smaller aromatic and volatile compounds. A comprehensive understanding of its thermal behavior, as outlined in this guide, is essential for its effective use in research, drug development, and industrial applications, ensuring process safety and product integrity. Further studies involving direct thermal analysis of the pure monomer would be beneficial to provide precise quantitative data on its decomposition kinetics and to fully elucidate its degradation profile.

References

- 1. Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s [scirp.org]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. CA1339438C - Process for the preparation of poly(vinylphenol) from poly(acetoxystyrene) by acid catalyzed transesterification - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. par.nsf.gov [par.nsf.gov]

- 8. Poly(this compound) - Wikipedia [en.wikipedia.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Electrochemical Properties of 4-Vinylphenol

This technical guide provides a comprehensive overview of the electrochemical properties of this compound (also known as 4-hydroxystyrene). Due to the limited direct quantitative data available for this compound in the reviewed literature, this guide also incorporates information on the electrochemical behavior of phenol and its derivatives to infer and contextualize the properties of this compound.

Introduction

This compound is a phenolic compound of significant interest due to its presence in various natural products and its role as a monomer for the synthesis of poly(this compound) (PVP). PVP has applications in electronics, photoresists, and sensors[1]. Understanding the electrochemical properties of this compound is crucial for developing electrochemical sensors, studying its degradation pathways, and controlling its electropolymerization.

The electrochemical behavior of phenols is generally characterized by an oxidation process involving the phenolic hydroxyl group. This process is often irreversible and can lead to the formation of a passivating polymer film on the electrode surface[2]. The vinyl group in this compound is expected to influence its electrochemical properties, particularly its propensity for polymerization.

Electrochemical Behavior of Phenolic Compounds

The electrochemical oxidation of phenol and its derivatives has been extensively studied. The initial step is typically the formation of a phenoxy radical through a one-electron transfer[3]. These radicals can then undergo further reactions, including coupling to form dimers and higher oligomers, leading to the formation of a polymeric film on the electrode surface[3]. This process is often referred to as electrode fouling or passivation.

The oxidation potential of phenolic compounds is influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups generally lower the oxidation potential, while electron-withdrawing groups increase it.

Quantitative Electrochemical Data

Direct and specific quantitative electrochemical data for this compound is not extensively available in the public domain based on the conducted search. However, data for phenol and other derivatives can provide a useful reference point. The following table summarizes typical electrochemical parameters for phenol, which can be considered as a baseline for understanding the electrochemical behavior of this compound.

| Parameter | Phenol | This compound (Inferred/Expected) | Reference Electrode | Supporting Electrolyte | Working Electrode |

| Anodic Peak Potential (Epa) | ~ +0.6 to +1.0 V | Expected in a similar range, potentially slightly lower due to the vinyl group | Ag/AgCl or SCE | Various (e.g., H₂SO₄, PBS, TBAP in ACN) | Glassy Carbon (GCE), Platinum (Pt) |

| Cathodic Peak Potential (Epc) | Not typically observed (irreversible) | Expected to be largely irreversible | Ag/AgCl or SCE | Various | GCE, Pt |

| Electron Transfer Coefficient (α) | - | - | - | - | - |

| Diffusion Coefficient (D) | ~ 1 x 10⁻⁵ cm²/s | Expected to be in a similar order of magnitude | - | - | - |

Note: The values for this compound are inferred based on the general behavior of phenolic compounds. Actual experimental values may vary depending on the specific conditions. The vinyl group might slightly lower the oxidation potential compared to phenol due to its electron-donating character through resonance.

Experimental Protocols

A general experimental protocol for studying the electrochemical properties of this compound using cyclic voltammetry (CV) is provided below. This protocol is based on common practices for the analysis of phenolic compounds[4][5].

Materials and Reagents

-

Working Electrode: Glassy Carbon Electrode (GCE) or Platinum (Pt) electrode.

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

-

Counter Electrode: Platinum wire or graphite rod.

-

Electrochemical Cell: A standard three-electrode cell.

-

Potentiostat/Galvanostat: An instrument capable of performing cyclic voltammetry.

-

Solvent/Supporting Electrolyte:

-

Analyte: this compound solution of known concentration.

-

Polishing materials: Alumina slurry (e.g., 0.3 and 0.05 µm) and polishing pads for the working electrode.

Experimental Procedure (Cyclic Voltammetry)

-

Electrode Preparation:

-

Polish the working electrode (GCE or Pt) with alumina slurry on a polishing pad to a mirror-like finish.

-

Rinse the electrode thoroughly with deionized water and sonicate in deionized water and then in the solvent to be used for the experiment (e.g., ethanol or acetonitrile) to remove any residual alumina particles.

-

Dry the electrode under a stream of nitrogen.

-

-

Electrochemical Cell Setup:

-

Assemble the three-electrode cell with the prepared working electrode, the reference electrode, and the counter electrode.

-

Add the supporting electrolyte solution to the cell.

-

De-aerate the solution by purging with high-purity nitrogen or argon gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a nitrogen/argon blanket over the solution during the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Record a background cyclic voltammogram of the supporting electrolyte solution to ensure there are no interfering peaks in the potential window of interest.

-

Add a known concentration of this compound to the electrochemical cell.

-

Record the cyclic voltammogram by scanning the potential from an initial potential (where no reaction occurs) to a final potential (past the oxidation peak of this compound) and then back to the initial potential. A typical scan rate is 100 mV/s[10][11].

-

Vary the scan rate (e.g., from 20 to 200 mV/s) to investigate the nature of the electrochemical process (diffusion-controlled vs. adsorption-controlled).

-

Repeat the measurements to check for reproducibility and to observe the effects of electrode fouling.

-

Electrochemical Reaction Pathway and Visualization

The electrochemical oxidation of this compound is expected to proceed through the formation of a phenoxy radical, which can then undergo electropolymerization.

Caption: Electrochemical oxidation and polymerization of this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the electrochemical analysis of this compound.

Caption: Workflow for cyclic voltammetry analysis of this compound.

Conclusion

The electrochemical properties of this compound are of considerable interest for various applications. While specific quantitative data remains elusive in readily available literature, the general principles of phenol electrochemistry provide a strong framework for understanding its behavior. The primary electrochemical process is an irreversible oxidation leading to the formation of a phenoxy radical, which readily polymerizes on the electrode surface. This guide provides a foundational understanding and a practical experimental approach for researchers and professionals to investigate the electrochemical characteristics of this important molecule. Further research is warranted to determine the precise electrochemical parameters of this compound under various experimental conditions.

References

- 1. Poly(this compound) - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Journal of Electrochemical Science and Technology [jecst.org]

- 4. Poly(alizarin red S) modified glassy carbon electrode for square wave adsorptive stripping voltammetric determination of metronidazole in tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. electrochemsci.org [electrochemsci.org]

- 6. Microporous Polymer-Modified Glassy Carbon Electrodes for the Electrochemical Detection of Metronidazole: Experimental and Theoretical Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Navigating the Risks: A Technical Guide to the Health and Safety of 4-Vinylphenol

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the health and safety considerations for handling 4-Vinylphenol (4-VP), a reactive organic compound utilized in the synthesis of polymers and as a flavoring agent. Due to its toxicological profile, a thorough understanding of its properties and associated risks is paramount for ensuring laboratory safety and mitigating potential exposure for research and drug development professionals.

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple health risks. It is crucial to be aware of its potential to cause skin irritation, genetic defects, and reproductive harm. Furthermore, it has been shown to cause damage to specific organs through prolonged or repeated exposure.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects |

| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child |

| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372: Causes damage to organs (Gastro-intestinal tract, Kidneys, Bladder) through prolonged or repeated exposure if swallowed |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage. It is a white, volatile solid with a characteristic odor.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₈O | [5] |

| Molecular Weight | 120.15 g/mol | [5] |

| Appearance | White to pale yellow solid | [6][7] |

| Odor | Vanilla extract-like, phenolic, medicinal, sweet | [1][8][9] |

| Melting Point | 73.5 °C (164.3 °F) | [7] |

| Boiling Point | 187 °C (369 °F) | [1] |

| Flash Point | 107 °C (225 °F) (Closed cup) | [1] |

| Solubility | Insoluble in water; Soluble in ethanol, acetone, benzene, DMSO | [8][9] |

| Vapor Pressure | 9.38 hPa at 25°C | [9] |

Toxicological Profile

This compound exhibits toxicity towards several organ systems. Animal studies have demonstrated its potential for liver and lung damage. The toxicity is believed to be mediated by a metabolite rather than the parent compound itself.[3]

Table 3: Summary of Toxicological Data

| Endpoint | Species | Route | Observation | Reference |

| Hepatotoxicity | Mouse | Intraperitoneal | Dose-dependent increase in serum sorbitol dehydrogenase (SDH) and mild hepatocellular swelling. | [1][5] |

| Pneumotoxicity | Mouse | Intraperitoneal | Dose-dependent increase in cell number and lactate dehydrogenase (LDH) activity in bronchoalveolar lavage fluid (BALF). Widespread and severe necrosis of the bronchioles observed at 12 hours post-administration. | [1][5] |

| Skin Irritation | Not specified | Dermal | Causes skin irritation and redness. | [1] |

| Mutagenicity | Not specified | In vitro | Suspected of causing genetic defects. | [1][4] |

| Reproductive Toxicity | Not specified | Not specified | Suspected of damaging fertility or the unborn child. | [1][4] |

Mechanisms of Toxicity

The toxicity of this compound is linked to its metabolic activation. Additionally, as a phenolic compound, it may interact with key cellular signaling pathways.

Metabolic Activation

In vivo studies suggest that the hepatotoxicity and pneumotoxicity of this compound are not caused by the compound itself, but by a reactive metabolite.[3] The metabolism is primarily carried out by Cytochrome P450 enzymes, specifically CYP2E1 and CYP2F2.[3][10] Inhibition of these enzymes has been shown to prevent or reduce the toxic effects.[3]

Caption: Metabolic activation of this compound.

Potential Modulation of Inflammatory Signaling Pathways

While direct studies on this compound are limited, research on the structurally related compound 2-methoxy-4-vinylphenol has shown potent anti-inflammatory effects by inhibiting key signaling pathways.[2] It is plausible that this compound could interact with similar pathways, potentially contributing to its toxic effects through dysregulation of inflammatory responses. These pathways include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of inflammation.[2]

Caption: Potential interaction with inflammatory pathways.

Experimental Protocols

The following are generalized protocols for assessing the toxicity of this compound, based on standard OECD guidelines and published research methodologies.

Acute Dermal Irritation Study (Based on OECD Guideline 404)

-

Animal Model: Albino rabbit, at least three healthy adults.[11]

-

Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animals is clipped.

-

Application: A dose of 0.5 g of solid this compound, moistened with a small amount of water to form a paste, is applied to a small area (approx. 6 cm²) of the clipped skin. The test site is covered with a gauze patch and secured with non-irritating tape.[11]

-

Exposure: The exposure period is 4 hours. After exposure, any residual test substance is removed with water.[11]

-

Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Scoring of skin reactions is performed according to a standardized grading scale.[11]

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

-

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).[12]

-

Metabolic Activation: The assay is performed with and without a metabolic activation system (S9 mix from the liver of rats treated with a P450 inducer) to assess the mutagenicity of the parent compound and its metabolites.[13]

-

Procedure (Plate Incorporation Method):

-

To 2.0 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture, 0.05 mL of the test solution of this compound in a suitable solvent (e.g., DMSO), and 0.5 mL of S9 mix or buffer.[13]

-

The mixture is poured onto minimal glucose agar plates.

-

-

Incubation: Plates are incubated at 37°C for 48-72 hours.[13]

-

Scoring: The number of revertant colonies (colonies that have regained the ability to grow in the absence of histidine or tryptophan) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants.[12]

In Vivo Hepatotoxicity and Pneumotoxicity Assessment (Based on Carlson, 2002)

-

Dosing: this compound is dissolved in water and administered via intraperitoneal (IP) injection at various doses (e.g., 25, 50, 100, 200 mg/kg). A control group receives the vehicle only.[1]

-

Endpoint Assessment (24 hours post-dosing):

-

Hepatotoxicity: Blood is collected via cardiac puncture, and serum is analyzed for sorbitol dehydrogenase (SDH) activity. Livers are collected, fixed in 10% neutral buffered formalin, and processed for histopathological examination (H&E staining).[1]

-

Pneumotoxicity: Bronchoalveolar lavage (BAL) is performed. The BAL fluid (BALF) is analyzed for total cell count and lactate dehydrogenase (LDH) activity. Lungs are perfused, fixed, and processed for histopathology.[1]

-

-

Data Analysis: Values from treated groups are compared to the control group using appropriate statistical methods.

Caption: Workflow for in vivo toxicity assessment.

Occupational Health and Safety

Strict adherence to safety protocols is mandatory when handling this compound.

Occupational Exposure Limits

Currently, there are no specific Permissible Exposure Limits (PELs) from OSHA, Recommended Exposure Limits (RELs) from NIOSH, or Threshold Limit Values (TLVs) from ACGIH established for this compound.[6] For reference, the exposure limits for the related compound, phenol, are provided below. These limits should not be directly applied to this compound but can offer a point of reference for risk assessment.

Table 4: Occupational Exposure Limits for Phenol (for reference only)

| Organization | Limit | Value |

| OSHA | PEL (8-hr TWA) | 5 ppm (19 mg/m³) |

| NIOSH | REL (10-hr TWA) | 5 ppm (19 mg/m³) |

| Ceiling (15-min) | 15.6 ppm (60 mg/m³) | |

| ACGIH | TLV (8-hr TWA) | 5 ppm (19 mg/m³) |

Source:[14] TWA: Time-Weighted Average

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][15]

-

Use process enclosures or local exhaust ventilation to minimize worker exposure.[6]

-

Ensure that eyewash stations and safety showers are readily accessible.[3]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[4]

-

Hand Protection: Chemical-resistant gloves (e.g., Butyl, Viton) should be worn. Inspect gloves prior to use.[2][14]

-

Skin and Body Protection: Wear a lab coat, and consider impervious clothing if there is a risk of significant skin contact.[2]

-

Respiratory Protection: If ventilation is inadequate or if working with powders, a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK) should be used.[4]

Safe Handling and Storage

-

Avoid contact with skin, eyes, and clothing.[3]

-

Do not breathe dust or vapors.[3]

-

Wash hands thoroughly after handling.[1]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

-

Keep away from incompatible materials such as strong oxidizing agents.[3]

-

Store locked up.[2]

First Aid and Emergency Procedures

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

-